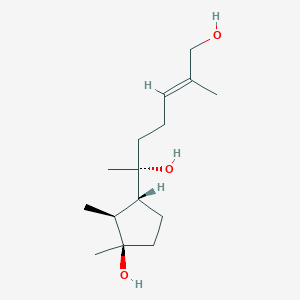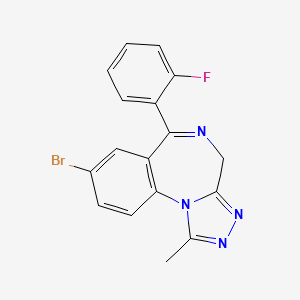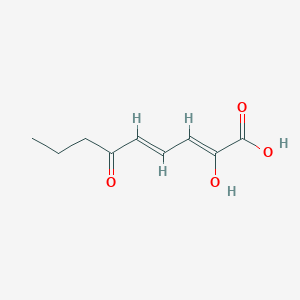![molecular formula C11H9NO2 B1261997 Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-](/img/structure/B1261997.png)
Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-
Übersicht
Beschreibung
Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro- is a member of indoles. It has a role as an anticoronaviral agent.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure Analysis and Synthesis
- Cyclopent[f]indole-2,3-dione derivatives have been analyzed for their chemical structures, including various rearrangement and oxidation products. The structural determination enhances understanding of the molecular configurations of these compounds (Noland et al., 1996).
- The molecule is integral in palladium-catalyzed oxidative annulation processes, leading to diverse biological properties and potential pharmaceutical applications (Agy et al., 2019).
- Cyclopent[f]indole-2,3-dione motifs have been identified in new indole alkaloids from marine sponges, indicating its presence in rare natural products and its potential for novel bioactive compound discovery (Khokhar et al., 2013).
2. Advancements in Organic Chemistry
- Cyclopent[f]indole-2,3-dione is utilized in diastereoselective cycloaddition reactions, contributing to advancements in organic synthesis methods (Greci et al., 2001).
- Innovative reactions involving this compound lead to the formation of unique structures like cyclopenta[b]pyrrole-3,4-diones, highlighting its role in developing new chemical entities (Sayapin et al., 2021).
- It's used in synthesizing diverse carbazoles and cyclopent[b]indoles, showcasing its versatility in organic chemistry and potential pharmaceutical applications (Katritzky et al., 1996).
3. Novel Applications in Chemistry
- Cyclopent[f]indole-2,3-dione serves as a precursor in the synthesis of tetrahydro cyclopenta indole, demonstrating its role in creating complex chemical structures (Qing-guo, 2011).
- Its derivatives are essential in Lewis acid-catalyzed oxa Diels-Alder reactions, leading to novel tetracyclic compounds, highlighting its contribution to synthetic methodology advancements (Banda et al., 2023).
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
1,5,6,7-tetrahydrocyclopenta[f]indole-2,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-4-6-2-1-3-7(6)5-9(8)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) |
InChI-Schlüssel |
BNNNCGOCFKVAEM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)C3=O |
Kanonische SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)C3=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-S-[(1Z)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1261914.png)

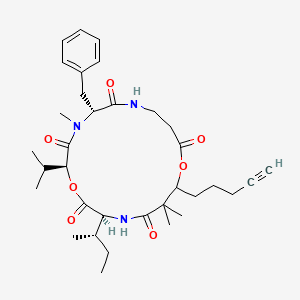
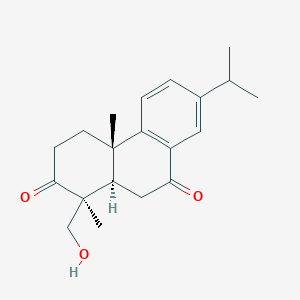
![N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine](/img/structure/B1261918.png)

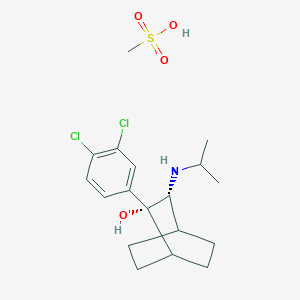
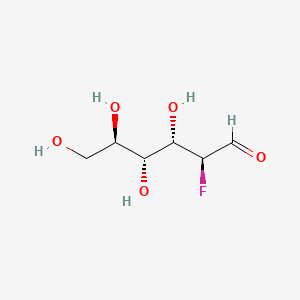
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)
